4-Morpholin-4-yl-4-oxo-butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58201. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

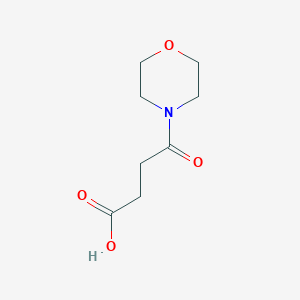

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFWUNYQLGJYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279931 | |

| Record name | 4-(Morpholin-4-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67900-19-0 | |

| Record name | 67900-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 67900-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Morpholin-4-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric acid: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a versatile synthetic intermediate with significant applications in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and its strategic role as a building block in the creation of complex, biologically active molecules.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficient synthesis of novel chemical entities with desirable pharmacological profiles is paramount. Bifunctional molecules, which possess two distinct reactive functional groups, are invaluable tools for medicinal chemists. This compound, also known as N-succinylmorpholine, is a prime example of such a scaffold. It incorporates a stable tertiary amide linked to a morpholine ring and a terminal carboxylic acid. This unique combination of a nucleophilic morpholine moiety and a carboxylic acid "handle" allows for its versatile incorporation into larger molecules, making it a valuable precursor in the synthesis of a wide range of potential therapeutic agents. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability to parent molecules.

Physicochemical and "Drug-like" Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in drug design and development. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 67900-19-0 | [1][2] |

| Appearance | White to off-white solid | |

| Predicted pKa | ~4.5 (for the carboxylic acid) | [3] |

| Predicted LogP | -1.2 | [1] |

Analysis of "Drug-likeness": Adherence to Lipinski's and Veber's Rules

To assess the potential of a molecule to be developed into an orally bioavailable drug, several empirical rules are often applied.

-

Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound.[4][5][6] this compound adheres to all of Lipinski's rules:

-

Molecular Weight: 187.19 g/mol (< 500)

-

LogP: -1.2 (< 5)

-

Hydrogen Bond Donors: 1 (the carboxylic acid proton) (≤ 5)

-

Hydrogen Bond Acceptors: 4 (the four oxygen atoms and the nitrogen atom) (≤ 10)

-

-

Veber's Rule provides additional criteria for good oral bioavailability, focusing on molecular flexibility and polar surface area.

-

Polar Surface Area (PSA): 66.8 Ų (≤ 140 Ų)

-

Rotatable Bonds: 3 (≤ 10)

-

The full compliance of this compound with both Lipinski's and Veber's rules suggests that this scaffold is an excellent starting point for the design of orally bioavailable drugs. The morpholine moiety contributes to a favorable PSA and LogP, enhancing the "drug-like" characteristics of molecules that incorporate this fragment.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic ring-opening of succinic anhydride with morpholine. This reaction is a classic example of acylation of an amine by a cyclic anhydride and is known for its high yield and selectivity.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid derivative.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of succinamic acids from cyclic anhydrides and amines.

Materials:

-

Succinic anhydride (1.0 eq)

-

Morpholine (1.0 eq)

-

Anhydrous benzene or toluene (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in warm anhydrous benzene or toluene.

-

To the stirred solution, add morpholine (1.0 eq) dropwise. The reaction is often exothermic, and the product may begin to precipitate.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. The product, this compound, should precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold solvent (benzene or toluene) to remove any unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.

-

Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically two multiplets around 3.4-3.7 ppm), and the two methylene groups of the butyric acid chain (two triplets around 2.5-2.8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the morpholine ring, the two carbonyl carbons (one amide and one carboxylic acid), and the two methylene carbons of the butyric acid chain.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and a strong C=O stretching band for the tertiary amide (around 1620-1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (187.19 g/mol ).

Applications in Drug Discovery: A Scaffold for Targeted Therapies

While this compound itself is not known to possess significant biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The carboxylic acid functionality provides a convenient attachment point for further chemical modifications, such as amide bond formation, while the morpholine-containing fragment often imparts desirable pharmacokinetic properties.

A notable example of a therapeutic area where this type of scaffold is relevant is in the development of kinase inhibitors. For instance, the multi-target receptor tyrosine kinase inhibitor Linifanib (ABT-869) , which has been investigated for the treatment of various cancers, features a complex chemical structure that could be conceptually derived from building blocks similar to this compound.[7][8][9][10][11]

The following workflow illustrates a generalized synthetic strategy where this compound could be utilized to introduce the morpholine-acyl moiety into a larger, more complex molecule.

Caption: Generalized workflow for the use of this compound in the synthesis of a bioactive molecule.

In this workflow, the carboxylic acid of this compound is first activated, for example, by conversion to an acyl chloride or an active ester. This activated intermediate is then reacted with an amine-containing core structure (R-NH₂) to form a stable amide bond, thereby incorporating the morpholine-acyl fragment into the final bioactive molecule. This strategy allows for the late-stage introduction of the morpholine moiety, which can be advantageous in optimizing the pharmacokinetic properties of a lead compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, favorable physicochemical properties, and adherence to the principles of "drug-likeness" make it an attractive starting material for the development of novel therapeutics. The presence of both a reactive carboxylic acid and a beneficial morpholine moiety provides chemists with a powerful tool for the construction of complex molecules with tailored pharmacological profiles. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful drug development programs.

References

- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]

- 8. Linifanib - Wikipedia [en.wikipedia.org]

- 9. Linifanib | PDGFR | Tocris Bioscience [tocris.com]

- 10. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

4-Morpholin-4-yl-4-oxo-butyric acid structure

An In-Depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound, also known as 3-morpholinocarbonylpropionic acid, is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure integrates a terminal carboxylic acid with a stable morpholine amide, providing two distinct points for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly as a linker and structural fragment in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document provides the foundational knowledge required to effectively utilize this versatile reagent in advanced scientific applications.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Chemical building blocks that offer multiple, orthogonally reactive functional groups are indispensable tools. This compound emerges as a reagent of significant interest due to its unique combination of two key structural motifs.

The Role of the Morpholine Moiety in Drug Design

Morpholine is a saturated heterocycle widely incorporated into pharmaceutical agents to enhance their physicochemical properties. Its presence can increase aqueous solubility, improve metabolic stability by blocking sites of oxidation, and act as a hydrogen bond acceptor, thereby modulating a compound's interaction with biological targets. Its chemical stability and synthetic accessibility make it a favored substituent for optimizing drug candidates.

The Succinamic Acid Core: A Versatile Linker

The core of the molecule is a succinamic acid (a mono-amide of succinic acid), derived from the ring-opening of succinic anhydride.[2] This structural unit provides a flexible four-carbon chain with a terminal carboxylic acid. This carboxylic acid serves as a crucial synthetic handle, enabling esterification, further amidation, or conjugation to other molecules, making it an ideal component for constructing linkers in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[3]

Physicochemical and Structural Characterization

A thorough understanding of a compound's properties is fundamental to its successful application.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions, but is also known by several synonyms in commercial and research contexts.[1][4]

| Property | Value | Source |

| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |

| CAS Number | 67900-19-0 | [1][4][5] |

| Molecular Formula | C₈H₁₃NO₄ | [1][5] |

| Molecular Weight | 187.19 g/mol | [1][4][5] |

| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |

| Synonyms | 4-Morpholino-4-oxobutanoic acid, 3-morpholinocarbonylpropionic acid | [1][4] |

Predicted Spectroscopic Profile

While experimental data should always be obtained for confirmation, the expected spectroscopic signatures can be predicted from the structure:

-

¹H-NMR: Protons on the carbon chain adjacent to the carbonyls and the carboxylic acid proton would appear as distinct multiplets. The protons on the morpholine ring would likely show two distinct signals corresponding to those adjacent to the nitrogen and those adjacent to the oxygen.

-

¹³C-NMR: Three distinct carbonyl signals would be expected: one for the carboxylic acid and one for the amide. The four unique carbons of the morpholine ring and the two methylene carbons of the butyric acid chain would also be visible.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a distinct C=O stretch for the tertiary amide.

Synthesis and Purification

The most direct and efficient synthesis of this compound is through the nucleophilic ring-opening of succinic anhydride with morpholine.[2] This reaction is a classic example of aminolysis.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the succinic anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O-C bond of the anhydride and opening the ring. A proton transfer event then yields the final succinamic acid product. The use of a non-protic solvent at moderate temperatures ensures selective mono-acylation without significant side reactions.[6]

Synthesis Workflow Diagram

References

- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Succinic anhydride | TargetMol [targetmol.com]

- 4. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Morpholin-4-yl-4-oxo-butyric acid

CAS Number: 67900-19-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for 4-Morpholin-4-yl-4-oxo-butyric acid. Due to the limited specific research on this compound, some sections on biological activity and experimental protocols are based on established knowledge of structurally related molecules, such as morpholine derivatives and succinamic acids. These sections are intended to serve as a guide for potential research directions and should be regarded as hypothetical until validated by direct experimental evidence.

Introduction

This compound, also known as 4-morpholino-4-oxobutanoic acid, is a chemical compound incorporating both a morpholine and a butyric acid moiety. The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability. The succinamic acid substructure, formed from the reaction of succinic anhydride and an amine, is also found in various biologically active molecules. This guide provides a detailed summary of the known properties, a representative synthesis protocol, and potential areas of biological investigation for this compound.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Reference |

| CAS Number | 67900-19-0 | [3] |

| Molecular Formula | C₈H₁₃NO₄ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [3] |

| Synonyms | 4-Morpholino-4-oxobutanoic acid, 3-morpholinocarbonylpropionic acid | [3] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 420.3 °C at 760 mmHg (predicted) | |

| Density | 1.269 g/cm³ (predicted) | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| pKa | Not available |

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between succinic anhydride and morpholine. This reaction involves the opening of the anhydride ring by the secondary amine of the morpholine.

Synthesis Workflow

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Succinic anhydride (1.0 eq)

-

Morpholine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add morpholine (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of organic layer) to remove any unreacted morpholine.

-

Separate the organic layer and wash it with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for this compound, its structural components suggest several potential areas for investigation.

-

Anti-inflammatory Activity: Morpholine derivatives are known to possess anti-inflammatory properties.[4] The succinamic acid moiety may also contribute to this activity.

-

Analgesic Activity: Several compounds containing the morpholine scaffold have demonstrated analgesic effects.[4]

-

Central Nervous System (CNS) Activity: The physicochemical properties imparted by the morpholine ring often lead to favorable blood-brain barrier penetration, making morpholine-containing compounds candidates for CNS-acting drugs.[1][5]

Hypothetical Signaling Pathway Involvement

Given the potential for anti-inflammatory activity, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, thereby reducing the transcription of pro-inflammatory genes.

Representative Experimental Protocols for Biological Evaluation

The following are detailed, representative protocols for assessing the potential anti-inflammatory and analgesic activities of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Figure 3: Workflow for the in vitro nitric oxide inhibition assay.

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

Assay Procedure:

-

Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.

-

Remove the old medium from the cells and pre-treat them with various concentrations of the test compound for 1 hour.

-

After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [(Absorbance of vehicle control - Absorbance of test sample) / Absorbance of vehicle control] x 100

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which can be attenuated by analgesic agents.

Figure 4: Workflow for the acetic acid-induced writhing test in mice.

Animals:

-

Male Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

Procedure:

-

Divide the mice into groups (n=6 per group):

-

Group I: Vehicle control (e.g., saline)

-

Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally)

-

Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, intraperitoneally)

-

-

Administer the vehicle, positive control, or test compound to the respective groups of mice.

-

After a pre-treatment period of 30 minutes, inject 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.

-

Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, inferred from its structural relationship to known bioactive morpholine and succinamic acid derivatives. While specific experimental data on this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and a rational basis for the exploration of its potential anti-inflammatory and analgesic properties. The detailed experimental protocols and hypothetical mechanisms of action presented herein are intended to facilitate future research and drug discovery efforts centered on this promising chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | 1096689-88-1 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric Acid

This technical guide provides a comprehensive overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, plausible synthetic route, and physicochemical properties based on currently available public data.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative of morpholine. It is also recognized by a variety of synonyms and chemical identifiers across different databases and suppliers. A consolidated list of these is provided below for easy reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | PubChem[1] |

| CAS Number | 67900-19-0 | Santa Cruz Biotechnology[2], Sunway Pharm Ltd, PubChem[1] |

| Molecular Formula | C₈H₁₃NO₄ | Santa Cruz Biotechnology[2], PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| InChI | InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12) | PubChem[1] |

| InChIKey | OJFWUNYQLGJYEO-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1COCCN1C(=O)CCC(=O)O | PubChem[1] |

| Synonym | 4-Morpholino-4-oxobutanoic acid | Sunway Pharm Ltd, PubChem[1] |

| Synonym | 4-(4-morpholinyl)-4-oxobutanoic acid | Sunway Pharm Ltd, PubChem[1] |

| Synonym | 3-morpholinocarbonylpropionic acid | PubChem[1] |

| Synonym | γ-Oxo-4-morpholinebutanoic acid | Sunway Pharm Ltd, PubChem[1] |

| PubChem CID | 225378 | PubChem[1] |

| EC Number | 674-788-5 | PubChem[1] |

| DSSTox Substance ID | DTXSID00279931 | PubChem[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These are computed properties and provide a basic understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| XLogP3-AA | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 187.08445790 g/mol | PubChem[1] |

| Monoisotopic Mass | 187.08445790 g/mol | PubChem[1] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 198 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Acylation of Morpholine

The reaction proceeds via a nucleophilic attack of the secondary amine of morpholine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide-acid.

A general procedure for the acylation of amines with anhydrides, which can be adapted for this synthesis, is described below.

General Experimental Protocol for Acylation of Amines with Anhydrides:

-

Materials:

-

Morpholine

-

Succinic anhydride

-

An appropriate aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Optional: A non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the acid formed if a di-acylation is to be avoided or to facilitate the reaction.

-

-

Procedure:

-

Dissolve morpholine in the chosen aprotic solvent in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

In a separate flask, dissolve an equimolar amount of succinic anhydride in the same solvent.

-

Add the succinic anhydride solution dropwise to the stirred morpholine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Note: This is a generalized protocol and the optimal reaction conditions (solvent, temperature, reaction time, and purification method) would need to be determined empirically for the synthesis of this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Analytical Data

Detailed, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for this compound could not be located in the searched scientific literature and databases. While some commercial suppliers may possess this data, it is not openly accessible. For research purposes, it is crucial to characterize the synthesized compound using these analytical techniques to confirm its identity and purity.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, a diagram for signaling pathways cannot be provided. Further research would be required to investigate the potential pharmacological or biological effects of this compound.

Conclusion

This compound is a well-defined chemical entity with several known synonyms and calculated physicochemical properties. While a specific, validated protocol for its synthesis is not published, it can likely be prepared through the acylation of morpholine with succinic anhydride. A significant lack of publicly available analytical and biological data highlights an opportunity for further research to characterize this compound and explore its potential applications in drug discovery and development. Researchers interested in this molecule should plan for de novo synthesis and comprehensive characterization.

References

The Discovery and Synthetic Exploration of 4-Morpholin-4-yl-4-oxo-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholin-4-yl-4-oxo-butyric acid is a small molecule of interest within the broader class of morpholine-containing compounds and 4-oxobutanoic acid derivatives. While the specific historical context of its initial discovery remains sparsely documented in peer-reviewed literature, its chemical structure suggests a straightforward and well-established synthetic route. This technical guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and explores potential biological activities based on structurally related compounds. Detailed experimental protocols, data tables, and pathway diagrams are presented to facilitate further research and application in drug discovery and development.

Introduction

This compound (also known as 4-(morpholino)-4-oxobutanoic acid) is a derivative of succinic acid, featuring a morpholine amide linkage.[1][2][3] The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[4] Similarly, the 4-oxobutanoic acid framework is present in various biologically active molecules.[5][6][7] This guide aims to consolidate the available chemical data for this compound and to propose avenues for biological investigation based on the activities of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is compiled from publicly available chemical databases and supplier information.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 67900-19-0 | [2] |

| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |

| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

The discovery of this compound is likely rooted in its straightforward synthesis from commercially available starting materials. The most probable synthetic route involves the aminolysis of succinic anhydride with morpholine.[8][9][10] This reaction is a classic example of nucleophilic acyl substitution at an anhydride.

General Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the reaction of succinic anhydride with morpholine.

Materials:

-

Succinic anhydride (1.0 eq)

-

Morpholine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Amine: To the stirred solution, add morpholine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the activities of structurally similar compounds provide a basis for hypothesizing its potential therapeutic applications.

Structurally Related Compounds and Their Activities

Several studies have reported the biological activities of various 4-oxobutanoic acid derivatives. A selection of these is summarized in Table 2.

| Compound Class | Biological Target/Activity | Reference |

| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids | S1P₁ receptor agonists | [6] |

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase inhibitors | [7] |

| 4-(Pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives | Analgesic and anti-inflammatory activities | Not directly cited, but inferred from related structures |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Precursor in organic synthesis | [11] |

Table 2: Biological activities of structurally related 4-oxobutanoic acid derivatives.

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds as S1P₁ receptor agonists, a potential signaling pathway for this compound, if it were to exhibit similar activity, is the S1P₁ receptor signaling cascade. This pathway is crucial in regulating lymphocyte trafficking and is a target for immunosuppressive drugs.

Figure 2: Hypothetical S1P₁ receptor signaling pathway.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on the established pharmacology of related structures. This technical guide provides a foundational understanding of its synthesis and physicochemical properties. The exploration of its potential as an S1P₁ receptor agonist or as an inhibitor of enzymes like kynurenine 3-hydroxylase presents exciting opportunities for future research in drug discovery and development. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists in the field.

References

- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric Acid

This technical guide provides a comprehensive overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a succinamic acid derivative incorporating a morpholine moiety. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, a plausible synthesis protocol, and a discussion of its potential biological activities based on structurally related compounds.

Core Compound Properties

This compound, also known as 3-morpholinocarbonylpropionic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 67900-19-0 | [2] |

| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |

| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |

| InChIKey | OJFWUNYQLGJYEO-UHFFFAOYSA-N | [1] |

| Predicted XLogP3-AA | -1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between succinic anhydride and morpholine. This reaction is a common and efficient method for the preparation of succinamic acids.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities.

Detailed Experimental Protocol

Materials:

-

Succinic anhydride (1.0 eq)

-

Morpholine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel with a nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

-

Reaction Setup: A clean, dry reaction vessel is charged with succinic anhydride (1.0 eq) and dissolved in a suitable anhydrous solvent (e.g., DCM) under a nitrogen atmosphere to prevent the hydrolysis of the anhydride.

-

Addition of Morpholine: The solution is cooled to 0 °C using an ice bath. Morpholine (1.0 eq), dissolved in the same anhydrous solvent, is added dropwise to the stirred succinic anhydride solution over a period of 30 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then treated with a suitable work-up procedure, which may involve an acidic wash to protonate the carboxylic acid and facilitate its separation.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white crystalline solid.

-

Characterization: The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities (Based on Structurally Related Compounds)

While there is a lack of specific biological data for this compound in the scientific literature, the biological activities of structurally related succinamic acid and morpholine derivatives can provide insights into its potential therapeutic applications.

Enzyme Inhibition

Derivatives of succinic acid have been investigated as inhibitors of various enzymes. For instance, certain succinimide derivatives have been studied as acetylcholinesterase inhibitors, which are relevant in the context of memory-related disorders.[3] The morpholine ring is also a common scaffold in the design of enzyme inhibitors, including those targeting urease and kinases.[4][5]

Antimicrobial and Antifungal Activity

Morpholine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[6][7] Various N-acyl morpholine compounds have been synthesized and shown to be active against different bacterial and fungal strains.[8] The combination of the morpholine moiety and the succinamic acid scaffold could potentially lead to compounds with antimicrobial properties.

Anticancer and Anti-inflammatory Potential

The morpholine heterocycle is a privileged structure in medicinal chemistry and is found in numerous compounds with anticancer and anti-inflammatory properties.[9] Similarly, some derivatives of 4-oxobutanoic acid have been explored for their anti-inflammatory and potential anticancer activities.

It is important to emphasize that the aforementioned biological activities are based on studies of structurally related compounds. Rigorous biological evaluation of this compound is necessary to determine its specific pharmacological profile.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific data on its efficacy and mechanism of action are currently unavailable, its structural relationship to known bioactive succinamic acids and morpholine derivatives makes it a compound of interest for further investigation in drug discovery and development. Future research should focus on its synthesis, purification, and comprehensive biological screening to elucidate its potential therapeutic applications.

References

- 1. CN104610197A - Method for synthesizing acryloyl morpholine based on anhydride - Google Patents [patents.google.com]

- 2. ect-journal.kz [ect-journal.kz]

- 3. EP0355895B1 - Process for the preparation of succinic anhydride derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity of Hybrid Molecules Based on Major Constituents of Cinnammomun verum and Thymus vulgaris Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 8. US3342735A - Alkenyl succinic anhydride-amine-ps reaction product - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Biological Versatility of Butyric Acid Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms, Applications, and Experimental Methodologies of a Promising Class of Bioactive Molecules

Butyric acid, a short-chain fatty acid primarily produced by the microbial fermentation of dietary fibers in the colon, and its derivatives have emerged as a focal point of scientific inquiry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of butyric acid derivatives, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Quantitative Data Summary

The biological activity of butyric acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the reported in vitro activities of various butyric acid derivatives across different biological domains.

Table 1: Anticancer Activity of Butyric Acid Derivatives

| Compound | Cell Line | Assay | IC50 | Citation |

| Sodium Butyrate | HCT-116 (colorectal) | MTT Assay | ≈26.85 mM | [1] |

| Indole-3-butyric acid | HCT116 (colorectal) | Cell Viability | 6.28 ± 0.10 mM (24h) | [2] |

| Tributyrin | HCT116 (colorectal) | Cell Viability | 4.94 ± 0.19 mM (24h) | [2] |

| Pivaloyloxymethyl butyrate (AN-9) | Leukemic cells | Proliferation Inhibition | ~10-fold lower than butyric acid | [2] |

| Pinostrobin butyrate | T47D (breast cancer) | MTT Assay | 0.40 mM | [3] |

| Roburic Acid | DLD-1 (colorectal) | Crystal Violet | 14.16 µM (24h) | [4] |

| Roburic Acid | HT-29 (colorectal) | Crystal Violet | 8.25 µM (72h) | [4] |

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity

| Compound | Enzyme/Assay | IC50 | Citation |

| Sodium Butyrate | HDAC | 0.80 mM | [5] |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | [6][7] |

| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | [6][7] |

| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | [6][7] |

| Butyric Acid | Nuclear Extract (HT-29) | 0.09 mM | [8] |

Table 3: Anti-inflammatory Activity of Butyric Acid Derivatives

| Compound | Model | Parameter | IC50/Effect | Citation |

| 4‐[3‐isobutyl‐4‐methoxy‐5‐(pyrrolidine‐1‐carbonyl)‐phenyl]‐butyric acid ethyl ester | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) production | 18.60 ± 7.79 μM | [9] |

| Butyric Acid | LPS-challenged porcine alveolar macrophages | TNF-α production | Dose-dependent reduction | |

| Sodium Butyrate | LPS-challenged porcine alveolar macrophages | TNF-α production | Dose-dependent reduction |

Key Signaling Pathways

The biological effects of butyric acid derivatives are mediated through the modulation of several key signaling pathways. As potent inhibitors of histone deacetylases (HDACs), they play a crucial role in epigenetic regulation, leading to changes in gene expression that affect cell cycle, apoptosis, and inflammation.

HDAC Inhibition and Transcriptional Regulation

Butyric acid and its derivatives directly inhibit the activity of class I and II HDACs. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including tumor suppressor genes like p21.

Induction of Apoptosis

Butyric acid derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of key signaling molecules such as p38 MAPK and JNK, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

Anti-inflammatory Signaling

The anti-inflammatory effects of butyric acid derivatives are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the degradation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of butyric acid derivatives.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the butyric acid derivative for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. CCK-8 (Cell Counting Kit-8) Assay

-

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

-

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with the butyric acid derivative.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

Calculate cell viability relative to the control.

-

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the butyric acid derivative for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Histone Deacetylase (HDAC) Inhibition Assay

1. In Vitro HDAC Activity Assay

-

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The inhibition of HDAC activity by the test compound results in a decrease in the fluorescent signal.

-

Protocol:

-

Prepare a reaction mixture containing HDAC enzyme, assay buffer, and the butyric acid derivative at various concentrations.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate the mixture at 37°C for a specified time.

-

Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of HDAC inhibition relative to a control without the inhibitor.

-

In Vivo Tumor Xenograft Model

-

Principle: This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., HepG2) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[6]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer the butyric acid derivative (e.g., I13 at 50 mg/kg/day) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).[6]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Conclusion and Future Directions

Butyric acid derivatives represent a class of molecules with significant therapeutic potential across a spectrum of diseases. Their ability to modulate fundamental cellular processes such as gene expression, apoptosis, and inflammation underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore and harness the biological activities of these promising compounds. Future research should focus on the development of more potent and specific derivatives, a deeper understanding of their in vivo efficacy and safety profiles, and their potential application in combination therapies. The continued investigation of butyric acid derivatives holds the promise of novel therapeutic strategies for cancer, inflammatory disorders, and neurodegenerative diseases.

References

- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Clostridium butyricum against Vascular Dementia in Mice via Metabolic Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 8. PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Morpholine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, have made it a versatile component in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-containing compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We present quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Morpholine-Containing Compounds in Cancer Therapy

Morpholine derivatives have emerged as potent anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and growth.[2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the epidermal growth factor receptor (EGFR) signaling pathways are two of the most significant targets for these compounds.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in various human cancers, promoting tumor growth and survival.[3] Several morpholine-containing compounds have been developed as potent inhibitors of PI3K, with some exhibiting dual inhibitory activity against both PI3K and mTOR.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.

The following table summarizes the in vitro inhibitory activities of representative morpholine-containing compounds against PI3K isoforms.

| Compound | Target PI3K Isoform | IC50 (nM) | Reference |

| 15e | p110α | 2.0 | [1] |

| 17p | PI3Kα | 31.8 ± 4.1 | [2][4] |

| 17p | PI3Kδ | 15.4 ± 1.9 | [2][4] |

| 17e | PI3Kδ | 55.6 ± 3.8 | [4] |

| ZSTK474 | PI3Kα | 5.0 | [5] |

| ZSTK474 | PI3Kδ | 3.9 | [5] |

| Compound 3d | 4T1 cells | 3700 ± 1210 | [6] |

| Compound 3d | CT26 cells | 1980 ± 1330 | [6] |

Objective: To determine the half-maximal inhibitory concentration (IC50) of morpholine-containing compounds against PI3K isoforms.

Materials:

-

Purified recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Phosphatidylinositol (PI) or a suitable substrate

-

Test compounds (morpholine derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds to the wells of a 384-well plate.

-

Add the PI3K enzyme and the lipid substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent.

-

The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Mutations and overexpression of EGFR are common in various cancers, making it an attractive therapeutic target. Morpholine-containing compounds have been designed as potent EGFR inhibitors.

Caption: The EGFR signaling pathway and the inhibitory action of morpholine-based compounds.

The following table summarizes the in vitro inhibitory and antiproliferative activities of representative morpholine-containing compounds targeting EGFR.

| Compound | Cell Line | IC50 (µM) | Target | IC50 (nM) | Reference |

| 6d | NCI-H460 (NSCLC) | 0.789 | EGFR | 69 ± 4 | [8] |

| 9n | A431 (WT, overexpression) | - | EGFR (WT) | Potent | [9][10] |

| 9n | H1975 (L858R/T790M) | Potent | EGFR (T790M) | Potent | [9][10] |

| GII-6 | Miapaca2 (Pancreatic) | - | RTK | Potent | [11] |

| GII-8 | DU145 (Prostate) | - | RTK | Potent | [11] |

Objective: To determine the cytotoxic effect of morpholine-containing compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (morpholine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Morpholine-Containing Compounds in Neurodegenerative Diseases

Morpholine derivatives have shown significant potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes involved in neurotransmitter degradation.[12]

Targeting Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[13] Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.

Caption: Cholinergic synapse and the inhibitory action of morpholine-based AChE inhibitors.

The following table summarizes the in vitro inhibitory activities of representative morpholine-containing compounds against AChE and BChE.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | [13] |

| 11h | 2.56 ± 0.21 | 35.12 ± 2.13 | [14] |

| 11j | 4.18 ± 0.35 | 42.18 ± 3.15 | [14] |

Objective: To determine the IC50 values of morpholine derivatives against AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

Test compounds (morpholine derivatives) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

Add the buffer, test compound solution at various concentrations, and the enzyme solution to the wells of a 96-well plate.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the substrate (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (without inhibitor).

-

Calculate the IC50 value from the dose-response curve.

Morpholine-Containing Compounds as Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to public health. Morpholine derivatives have been investigated as a novel class of antibacterial agents with promising activity against various bacterial pathogens.[15]

Antibacterial Activity

Several studies have demonstrated the in vitro antibacterial activity of morpholine-containing compounds against both Gram-positive and Gram-negative bacteria.

The following table presents the MIC values of representative morpholine-containing compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [15] |

| Compound 8 | Mycobacterium smegmatis | Active | [16] |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [16] |

| Compound 4 | Various strains | 6.25 - 12.5 | [17][18] |

| Compound 5 | Various strains | 3.125 | [17][18] |

| Compound 6 | Various strains | - | [17][18] |

Objective: To determine the lowest concentration of a morpholine-containing compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds (morpholine derivatives)

-

96-well microplates

-

Incubator

-

Spectrophotometer or microplate reader (for turbidity measurement)

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Morpholine-containing compounds represent a rich source of diverse bioactive molecules with significant therapeutic potential. Their ability to effectively interact with a range of biological targets, including key enzymes and receptors in cancer, neurodegenerative diseases, and infectious diseases, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective morpholine-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. preprints.org [preprints.org]

A Technical Guide to the Synthesis and Application of 4-Morpholin-4-yl-4-oxo-butyric Acid and its Homologous Analogs

Abstract

This technical guide provides an in-depth exploration of 4-Morpholin-4-yl-4-oxo-butyric acid, a versatile scaffold derived from succinic acid and morpholine. We delve into the foundational chemistry, defining its relationship to a broader class of homologous analogs that exhibit significant biological activity. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies, structure-activity relationships (SAR), and therapeutic potential of this chemical family. Detailed, field-proven experimental protocols are provided for the synthesis of the core molecule and its key derivatives, emphasizing the causality behind methodological choices to ensure reproducibility and validation. The guide covers critical applications, including the development of S1P₁ receptor agonists and kynurenine 3-hydroxylase inhibitors, supported by authoritative references and visual workflows to bridge theory with practical application.

Part 1: Foundational Chemistry of the Scaffold

Introduction to this compound

This compound (CAS No. 67900-19-0) is a dicarboxylic acid monoamide.[1][2] Structurally, it is the product of a ring-opening reaction of succinic anhydride with morpholine, resulting in a molecule that incorporates a flexible four-carbon chain, a terminal carboxylic acid, and a morpholine amide.[2] Its molecular formula is C₈H₁₃NO₄, with a molecular weight of approximately 187.19 g/mol .[1][2] This compound serves as an excellent starting point for chemical library synthesis due to its bifunctional nature: the carboxylic acid allows for further amide or ester formation, while the morpholine ring can be modified or replaced.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67900-19-0 | [1][2][3] |

| Molecular Formula | C₈H₁₃NO₄ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [2] |

| Synonyms | 3-morpholinocarbonylpropionic acid | [2] |

The Concept of Homologs and Analogs

In strict chemical terms, a homologous series would involve the systematic extension of the aliphatic chain, for instance, by using glutaric or adipic anhydride in place of succinic anhydride. However, in the context of drug discovery and medicinal chemistry, the term is often used more broadly to include structural analogs. This guide focuses on these analogs, which are derived by modifying three key positions of the core scaffold:

-